molecular formula C16H15ClN2O3 B7685819 N-[(E)-(2-chlorophenyl)methylideneamino]-3,4-dimethoxybenzamide

N-[(E)-(2-chlorophenyl)methylideneamino]-3,4-dimethoxybenzamide

Cat. No.: B7685819
M. Wt: 318.75 g/mol
InChI Key: FDDGHRDKTUMYLW-VCHYOVAHSA-N
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Description

N-[(E)-(2-chlorophenyl)methylideneamino]-3,4-dimethoxybenzamide is an organic compound with a complex structure that includes a chlorophenyl group, a methoxybenzamide group, and an imine linkage

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-21-14-8-7-11(9-15(14)22-2)16(20)19-18-10-12-5-3-4-6-13(12)17/h3-10H,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDGHRDKTUMYLW-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chlorophenyl)methylideneamino]-3,4-dimethoxybenzamide typically involves the condensation reaction between 2-chlorobenzaldehyde and 3,4-dimethoxybenzamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chlorophenyl)methylideneamino]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

N-[(E)-(2-chlorophenyl)methylideneamino]-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(2-chlorophenyl)methylideneamino]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2-chlorophenyl)methylideneamino]-3,4-dimethoxybenzamide is unique due to its specific structural features, such as the presence of both chlorophenyl and methoxybenzamide groups

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